KWCN-41

Necroptosis RIPK1 inhibition SAR optimization

KWCN-41 is the optimal RIPK1 inhibitor derived from systematic sibiriline scaffold SAR, delivering validated anti-necroptotic activity (EC50=56 nM) with functional selectivity (spares apoptosis). Unlike ATP-competitive sibiriline with limited anti-necroptotic effects, KWCN-41 blocks necrosome phosphorylation (RIPK1/RIPK3/MLKL) in L929/HT-29/U937 models. Proven in vivo efficacy in TNFα-induced SIRS (100% survival at 25-40 mg/kg i.p.). For reproducible necroptosis research.

Molecular Formula C18H17N3O2
Molecular Weight 307.3 g/mol
Cat. No. B15073391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKWCN-41
Molecular FormulaC18H17N3O2
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C2=CC=C(C=C2)C3=CC4=C(N3)N=CC=C4
InChIInChI=1S/C18H17N3O2/c22-18(21-8-10-23-11-9-21)14-5-3-13(4-6-14)16-12-15-2-1-7-19-17(15)20-16/h1-7,12H,8-11H2,(H,19,20)
InChIKeySBSCPNOOKRZFKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KWCN-41: A Selective RIPK1 Inhibitor with Quantified Anti-Necroptotic Activity for Inflammatory Research Procurement


KWCN-41 is a selective receptor-interacting protein kinase 1 (RIPK1) inhibitor derived from sibiriline scaffold optimization, with a molecular weight of 307.35 g/mol (C₁₈H₁₇N₃O₂) and typical commercial purity exceeding 98% [1]. It inhibits RIPK1 kinase with an IC₅₀ of 88 nM and functionally blocks necroptosis without affecting apoptosis [2].

Why Generic RIPK1 Inhibitor Substitution Fails: Differentiated Anti-Necroptotic Efficacy of KWCN-41


In-class RIPK1 inhibitors exhibit substantial variability in anti-necroptotic potency and functional selectivity profiles, making simple interchange problematic for reproducible research. KWCN-41 emerged as the optimal compound from a systematic SAR optimization of the sibiriline scaffold specifically for anti-necroptotic activity, distinguishing it from its parent sibiriline which shows limited anti-necroptotic effects despite potent ATP-competitive RIPK1 binding [1]. Commercial alternative WEHI-345 (a structurally distinct RIPK1 inhibitor) reports RIPK1 EC₅₀ of 53 nM and Kd of 8.7 nM, demonstrating divergent pharmacologic profiles . Procurement decisions based solely on target annotation ignore experimentally validated differences in functional efficacy, pathway selectivity, and in vivo outcomes documented below.

Quantitative Evidence Guide for KWCN-41 Differentiation in RIPK1-Targeted Necroptosis Research


Enhanced Anti-Necroptotic Activity of KWCN-41 Relative to Parent Scaffold Sibiriline

KWCN-41 demonstrates superior anti-necroptotic activity compared to its parent compound sibiriline, which was the starting scaffold for SAR optimization [1]. While sibiriline is a potent ATP-competitive RIPK1 inhibitor, its anti-necroptotic effects are limited [1]. KWCN-41 represents the optimal compound from this optimization series, with enhanced efficacy in blocking the necroptotic pathway [1].

Necroptosis RIPK1 inhibition SAR optimization

KWCN-41 Functional Selectivity: Necroptosis Inhibition with Apoptosis Sparing in Multiple Cell Models

KWCN-41 exhibits functional selectivity by specifically inhibiting necroptosis while leaving apoptosis unaffected [1]. This is demonstrated across multiple cell lines: L929 murine fibroblasts (TNF-α + z-VAD-FMK induced), HT-29 human colorectal adenocarcinoma cells, and U937 human monocytic cells (TSZ-induced necroptosis) . In L929 cells, KWCN-41 (10, 50, 250 nM; 1 h) dose-dependently inhibits necroptosis and increases viable cell populations .

Cell death mechanisms Apoptosis Necroptosis Functional selectivity

Dose-Dependent In Vivo Protection in TNFα-Induced SIRS Model with KWCN-41

In a TNFα-induced systemic inflammatory response syndrome (SIRS) mouse model, KWCN-41 administration (i.p.; 72 h) provided dose-dependent protection against mortality [1]. Complete protection (100% survival) was achieved at 25 mg/kg and 40 mg/kg doses, compared to 75% survival at 10 mg/kg [1]. KWCN-41 also blocked hypothermia and reduced inflammatory factor IL-6 levels in this model [2].

Systemic inflammatory response syndrome (SIRS) In vivo efficacy TNFα Survival studies

KWCN-41 Inhibition of Necrosome Phosphorylation Cascade (RIPK1/RIPK3/MLKL)

KWCN-41 prevents necrosome formation by inhibiting the phosphorylation of all three essential necroptosis proteins: RIPK1, RIPK3, and MLKL [1]. In L929 cells, KWCN-41 at concentrations of 10, 50, and 250 nM inhibited phosphorylation of RIPK1/3 and MLKL in a time-dependent manner (0.5, 1.5, 2.5 h) . This comprehensive blockade of the necroptotic phosphorylation cascade distinguishes KWCN-41 from compounds that may only partially affect this pathway.

Necrosome RIPK3 MLKL Phosphorylation Signal transduction

Evidence-Driven Application Scenarios for KWCN-41 Procurement in Necroptosis and Inflammation Research


Necroptosis Pathway Mechanistic Studies Requiring Functional Selectivity Over Apoptosis

Researchers investigating RIPK1-dependent necroptosis in inflammatory disease models can employ KWCN-41 to specifically block the necroptotic pathway while leaving apoptotic signaling intact [1]. The compound's validated inhibition of RIPK1, RIPK3, and MLKL phosphorylation enables clear dissection of necrosome-dependent signaling events in L929, HT-29, and U937 cellular models.

In Vivo Preclinical Studies of TNFα-Driven Systemic Inflammatory Response Syndrome (SIRS)

KWCN-41 is suitable for in vivo SIRS models induced by TNFα challenge, where it demonstrates dose-dependent survival protection with 100% efficacy at 25-40 mg/kg i.p. dosing [1]. The compound also reduces hypothermic injury and IL-6 levels , supporting its use in evaluating RIPK1 inhibition as a therapeutic strategy for acute inflammatory conditions.

Structure-Activity Relationship (SAR) Studies and Chemical Probe Development

As the optimal compound derived from systematic SAR optimization of the sibiriline scaffold [1], KWCN-41 serves as a benchmark reference compound for medicinal chemistry programs developing novel RIPK1-targeted anti-necroptotic agents. Its well-characterized in vitro profile (IC₅₀ 88 nM; anti-necroptotic EC₅₀ 56 nM) provides a validated comparator for evaluating new chemical entities.

Inflammatory Cytokine Modulation Research

KWCN-41 demonstrates anti-inflammatory effects through RIPK1 inhibition, including reduction of IL-6 levels in the TNFα-induced SIRS model [1]. This application is appropriate for researchers examining the intersection between necroptotic cell death and inflammatory cytokine production in disease contexts such as ischemia-reperfusion injury or autoinflammatory disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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